Calyenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71641-12-8 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[5-[2-(furan-3-yl)ethyl]-1,1,4a,6-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C22H30O4/c1-14-17(7-6-16-9-11-25-13-16)22(5)10-8-20(26-15(2)23)21(3,4)19(22)12-18(14)24/h9,11,13,19-20H,6-8,10,12H2,1-5H3 |
InChI Key |
WDMYWPSUQZKSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCC(C(C2CC1=O)(C)C)OC(=O)C)C)CCC3=COC=C3 |
Origin of Product |
United States |
Historical Context of Calyenone Discovery
Significance of this compound within its Compound Class
This compound's significance lies in its contribution to the known chemical diversity of labdane (B1241275) diterpenoids, particularly those found in the Roylea genus. Its isolation and structural characterization expanded the understanding of the types of labdane skeletons and functional group arrangements that occur naturally. rsc.org
As a member of the labdane diterpenoid class, this compound shares the common bicyclic framework but possesses specific functional groups, including an acetate (B1210297) group and a furan (B31954) ring, which contribute to its unique chemical identity. imppat.comrsc.orgrsc.org The presence of these features distinguishes it from other labdane diterpenoids and highlights the biosynthetic capabilities of Roylea calycina. While some related diterpenoids from the same plant, such as precalyone, have shown notable biological activities like anti-tumor properties, research specifically on the biological activities of isolated this compound is ongoing or less extensively documented compared to the crude extracts or other constituents of Roylea cinerea. archive.orgnih.govfrontiersin.orgnih.govresearchgate.netdujps.comresearchgate.netrsc.org Nevertheless, its identification is a fundamental step in the comprehensive phytochemical profiling of Roylea cinerea and provides a basis for potential future investigations into its specific biological roles or applications.
Table 1: Chemical Information for this compound
| Property | Value |
| Phytochemical Name | This compound |
| Synonymous Names | This compound |
| Molecular Formula | C₂₂H₃₀O₄ lookchem.comknapsackfamily.com |
| Molecular Weight | 358.47 lookchem.com |
| CAS Number | 71641-12-8 lookchem.comknapsackfamily.com |
| PubChem CID | 324878 imppat.com |
| Source Plant | Roylea calycina (syn. Roylea cinerea) archive.orgnih.govfrontiersin.orgnih.govresearchgate.netdujps.comresearchgate.netijpba.inrsc.orgresearchgate.netresearchgate.net |
| Compound Class | Labdane Diterpenoid imppat.comnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net |
Table 2: Selected Diterpenoids Isolated from Roylea cinerea
| Compound | Compound Class | Source Part of Plant | Reported Activity (Examples) |
| This compound | Labdane Diterpene | Aerial parts ijpba.in | |
| Calyone | Labdane Diterpene | Aerial parts ijpba.in | |
| Precalyone | Labdane Diterpene | Aerial parts ijpba.in | Anti-tumour (P-388 lymphocytic leukaemia) archive.orgnih.govfrontiersin.orgnih.govresearchgate.netdujps.comresearchgate.netrsc.org |
| Epicalyone | Labdane Diterpene | Aerial parts nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net | |
| Cinereanoid A | Labdane Diterpene | Aerial parts nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net | |
| Cinereanoid B | Labdane Diterpene | Aerial parts nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net | |
| Cinereanoid C | Labdane Diterpene | Aerial parts nih.govresearchgate.netresearchgate.net | |
| Cinereanoid D | Labdane Diterpene | Aerial parts nih.govresearchgate.netresearchgate.net | Potential dual binding affinity to Hsp90 and Hsp70 proteins nih.govnih.govresearchgate.net |
Natural Occurrence and Botanical Sources of Calyenone
The natural world is a vast repository of complex chemical structures, with plants being a primary source of a multitude of organic compounds. Among these is Calyenone, a labdane (B1241275) diterpenoid that has been isolated from specific botanical sources. Its occurrence is intrinsically linked to the geographical presence and taxonomic classification of the plants that synthesize it.
Phytogeographical Distribution of this compound-Producing Species
The principal plant species known to produce this compound is primarily found in the majestic expanse of the Himalayan mountain range. The native distribution of this species, Roylea cinerea, extends from Kashmir to Nepal, flourishing in the temperate biome of the Western and Central Himalayas. rsc.orgresearchgate.net This shrub is typically found at altitudes ranging from 1,200 to 3,700 meters. nih.gov The specific geographical and ecological conditions of this region are conducive to the growth of this plant and, consequently, to the biosynthesis of this compound.
Taxonomic Identification of Principal Botanical Sources
The identification of plant sources for specific chemical compounds is a critical aspect of phytochemical research. In the case of this compound, the primary source has been definitively identified.
Roylea cinerea, a member of the Lamiaceae family, is the main botanical source of this compound. Current time information in MV.acs.org This plant is part of a monotypic genus, meaning it is the only species within the genus Roylea. acs.orgnih.gov Historically and in various botanical texts, it has also been referred to by its synonym, Roylea calycina. rsc.orgacs.orgnih.gov Other synonyms for this species include Ballota cinerea and Phlomis calycina. rsc.orgnih.govrsc.org Phytochemical studies have consistently isolated this compound from this particular plant species, establishing it as the definitive primary source. nih.govCurrent time information in MV.
While Roylea cinerea is the confirmed source of this compound, the broader chemical context of the Lamiaceae family is noteworthy. The genera Ballota and Otostegia, which are also members of the Lamiaceae family, are known to be rich sources of various diterpenoids. Although current scientific literature does not explicitly confirm the presence of this compound in these genera, their known phytochemical profiles, which include a variety of other diterpenoid compounds, suggest a chemotaxonomic relationship. This association underscores the diversity of diterpenoid structures found within the Lamiaceae family.
Plant Parts Yielding this compound
The concentration of specific chemical compounds can vary significantly within different parts of a plant. For this compound, research has pinpointed the specific sections of Roylea cinerea where it is most abundantly found.
Scientific investigations have consistently shown that this compound is isolated from the aerial parts of Roylea cinerea. nih.govCurrent time information in MV.nih.gov These parts typically include the leaves, stems, and flowers of the shrub. The extraction and phytochemical analysis of these aerial portions have led to the identification and characterization of this compound, along with other related labdane diterpenoids such as epicalyone, calyone, and precalyone (B15441685). nih.govCurrent time information in MV.
Compound and Species Information
| Compound Name | Botanical Source | Family | Plant Part |
| This compound | Roylea cinerea | Lamiaceae | Aerial Parts |
| Epicalyone | Roylea cinerea | Lamiaceae | Aerial Parts |
| Calyone | Roylea cinerea | Lamiaceae | Aerial Parts |
| Precalyone | Roylea cinerea | Lamiaceae | Aerial Parts |
| Botanical Name | Synonyms | Family | Common Name | Geographical Distribution |
| Roylea cinerea | Roylea calycina, Ballota cinerea, Phlomis calycina | Lamiaceae | Ashy Roylea | Western and Central Himalayas (Kashmir to Nepal) |
Isolation and Purification Methodologies for Calyenone
Extraction Procedures from Botanical Matrix
The initial step in obtaining calyenone from its natural source involves extracting the compounds from the plant material. The aerial parts of the plant, including leaves and stems, are commonly utilized for this purpose. sigmaaldrich.comwikipedia.orgsigmaaldrich.comdrugbank.com The plant material is usually collected, cleaned, and dried, often in the shade, before being ground into a fine powder to increase the surface area for extraction. wikipedia.orgfishersci.cafishersci.com
Solvent extraction is a widely employed method for isolating phytochemicals like diterpenoids from plant matrices. Methanol is frequently used as an extraction solvent, sometimes employing techniques such as Soxhlet extraction, which allows for continuous extraction with a fresh solvent. wikipedia.orgfishersci.ca In some studies, 50% aqueous ethanol (B145695) has been used for initial extraction. drugbank.com Differential solubility can be exploited by partitioning crude extracts or initial solvent extracts with various solvents, such as hexane, chloroform, ethyl acetate (B1210297), and methanol, to obtain fractions enriched in compounds of different polarities. wikipedia.orgfishersci.comfishersci.com Following the extraction, the solvent is typically removed, for instance, using a vacuum rotary evaporator, to yield a crude extract. wikipedia.org
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound from the complex crude extracts obtained from the plant material. These techniques leverage the differences in the physical and chemical properties of the compounds in the mixture to achieve separation.
Column Chromatography
Column chromatography is a fundamental technique used in the purification of natural products, including diterpenoids like this compound. chemeurope.comfoodb.caiarc.fr This method involves passing the plant extract or a fraction thereof through a stationary phase packed in a column. Silica gel is a common stationary phase used in normal-phase column chromatography, separating compounds based on their polarity. chemeurope.comiarc.fr The compounds are eluted from the column using a mobile phase, which can be a single solvent or a mixture of solvents, often used in a gradient to sequentially elute compounds of increasing polarity. Thin-layer chromatography (TLC) is frequently used in conjunction with column chromatography to determine the appropriate solvent system for separation and to monitor the progress of the separation by analyzing collected fractions. iarc.frsigmaaldrich.com While column chromatography is a standard technique in the isolation of diterpenoids from Roylea species, specific details regarding the stationary phase, mobile phase composition, and gradient profile optimized for the isolation of this compound are not consistently detailed in the readily available literature.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for both analytical and preparative purposes in the field of natural product chemistry. Preparative HPLC is employed for the isolation and purification of bioactive compounds, including terpenoids. foodb.ca This technique offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for separating compounds with similar structural characteristics. HPLC systems typically utilize different stationary phases, such as C18 reversed-phase columns, and a mobile phase, often a mixture of water and organic solvents, to achieve separation. foodb.ca Detection of the eluted compounds is commonly performed using UV detectors or Diode-Array Detectors (DAD), particularly for compounds with chromophores that absorb UV-Vis light. wikipedia.orgsigmaaldrich.com Although HPLC is a valuable tool for purifying plant natural products and is mentioned in the context of terpenoid isolation, specific parameters for the preparative HPLC purification of this compound, such as the stationary phase, mobile phase composition, and flow rate, are not extensively reported in the consulted literature.
Detailed research findings providing specific quantitative data, such as extraction yields of this compound from different plant parts or using varying solvent systems, or comprehensive data tables detailing the precise chromatographic parameters (e.g., column dimensions, specific gradient programs, flow rates) used for the optimal purification of this compound, were not consistently available in the consulted sources. The literature primarily describes the general methodologies applied in the phytochemical investigation of Roylea species that have led to the isolation of this compound alongside other diterpenoids.
Biosynthetic Pathway of Calyenone
Precursor Identification and Biogenetic Origin
The foundational five-carbon units for all terpenoids are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway situated in the plastids. researchgate.net
Farnesyl Pyrophosphate as a Diterpene Precursor
Farnesyl pyrophosphate (FPP), a fifteen-carbon molecule, serves as the immediate precursor for sesquiterpenes. wikipedia.orgnih.govtaylorandfrancis.com However, it also plays a crucial role as an intermediate in the biosynthetic route leading to larger terpenoids, including diterpenes. researchgate.netresearchgate.nettaylorandfrancis.comacs.org The twenty-carbon precursor for diterpenes, GGPP, is synthesized by the sequential condensation of IPP units with DMAPP, a process typically involving the formation of geranyl pyrophosphate (GPP, C10) and subsequently FPP (C15), catalyzed by specialized prenyltransferases. researchgate.netresearchgate.nettaylorandfrancis.comacs.org Thus, FPP is a key intermediate in the assembly of the diterpene precursor GGPP.
Proposed Biosynthetic Routes for Labdane (B1241275) Diterpenoids
The biosynthesis of labdane diterpenoids typically involves the concerted action of two main classes of diterpene synthases (diTPSs), referred to as class II and class I. frontiersin.orgbiorxiv.orgmdpi.comnih.gov Initially, class II diTPSs facilitate the cyclization of GGPP, yielding bicyclic diphosphate (B83284) intermediates such as copalyl pyrophosphate (CPP) or its various stereoisomers. frontiersin.orgmdpi.combeilstein-journals.orgnih.gov Following this, class I diTPSs catalyze the conversion of these bicyclic intermediates into diverse diterpene scaffolds through dephosphorylation coupled with subsequent cyclization or rearrangement events. frontiersin.orgbiorxiv.orgmdpi.comnih.gov
Based on phytochemical investigations, the plausible biosynthetic pathway for calyenone has been speculated to follow either a pimarane (B1242903) or a labdane route. thieme-connect.comthieme-connect.com
Pimarane Pathway Speculations
Pimarane diterpenes are characterized by a tricyclic structure. nih.govresearchgate.net While earlier hypotheses suggested the biogenesis of pimarane diterpenes from iso-GGPP, current understanding highlights the role of terpene synthases in catalyzing the cyclization cascade of prenyl pyrophosphates of varying lengths to construct complex terpene skeletons. nih.gov Research into (iso)pimaradiene synthases from plant and fungal sources provides insights into potential mechanisms for pimarane diterpene biosynthesis. nih.gov Functional characterization studies have identified class I diTPSs capable of utilizing CPP as a substrate to produce isopimara-8,15-diene. hci.edu.au
Labdane Pathway Speculations
Labdane-related diterpenoids constitute the largest subgroup within the diterpenes and are defined by the initial bicyclization of GGPP catalyzed by class II diterpene cyclases, frequently resulting in the formation of CPP. beilstein-journals.orgnih.gov These bicyclic intermediates undergo further modifications orchestrated by class I diTPSs. frontiersin.orgbiorxiv.orgnih.gov Given that this compound is classified as a labdane diterpenoid researchgate.net and has been isolated alongside other labdane-type compounds like epicalyone, calyone, and precalyone (B15441685) from Roylea species, a labdane-based biosynthetic origin is strongly supported. researchgate.net
Enzymatic Transformations in this compound Biosynthesis
Beyond the initial terpene synthases, the biosynthesis of diterpenoids involves a suite of enzymes that introduce structural diversity through functional group modifications. These include cytochrome P450 monooxygenases, acyltransferases, and glycosyltransferases. researchgate.netnih.govnih.govelifesciences.org
Although specific enzymatic steps dedicated solely to this compound biosynthesis are not extensively detailed in the available literature, the general enzymatic machinery involved in labdane diterpenoid synthesis comprises:
Class II diTPSs, which are responsible for the initial cyclization of GGPP into bicyclic intermediates such as CPP. frontiersin.orgbiorxiv.orgmdpi.comnih.gov
Class I diTPSs, which catalyze subsequent cyclization and rearrangement reactions of these bicyclic scaffolds. frontiersin.orgbiorxiv.orgmdpi.comnih.gov
Cytochrome P450 enzymes, known for their roles in oxidation reactions including hydroxylation and epoxidation. mdpi.comnih.govnih.gov These transformations are relevant to the structural features of this compound, such as its epoxy group and ketone functionality. Studies on other labdane diterpenes have demonstrated the involvement of P450 enzymes in multi-step oxidation processes. mdpi.com
Transferase enzymes, such as acyltransferases, which could be responsible for attaching the acetate (B1210297) moiety observed in this compound. researchgate.netnih.gov
Comprehensive research elucidating the precise enzymatic cascade involved in this compound biosynthesis, including the identification of specific cytochrome P450s catalyzing oxidation and epoxidation and the acyltransferases responsible for acetylation, would necessitate targeted investigations within the this compound-producing organisms.
Compartmentalization of Biosynthetic Processes
Terpenoid biosynthesis in plant cells is spatially organized within different subcellular compartments. The MVA pathway operates in the cytosol, while the MEP pathway is localized in the plastids. researchgate.net This compartmentalization ensures the production of IPP and DMAPP within these distinct environments. researchgate.net Although FPP synthesis is primarily associated with the cytosolic MVA pathway, leading to sesquiterpenes and triterpenes, the biosynthesis of the diterpene precursor GGPP predominantly occurs in plastids via the MEP pathway. researchgate.netacs.org
Enzymes participating in diterpene biosynthesis, including both class II and class I diTPSs, are frequently found within plastids. biorxiv.orgresearchgate.net Nevertheless, evidence suggests the existence of metabolic cross-talk between the cytosolic and plastidial pathways, facilitating the exchange of isoprenoid precursors. researchgate.net Downstream tailoring enzymes, such as cytochrome P450s involved in the functionalization of diterpenoids, are often situated at the endoplasmic reticulum membrane. biorxiv.org This subcellular compartmentalization plays a vital role in directing metabolic flow and regulating the synthesis of specific classes of terpenoids. dntb.gov.ua
While detailed information regarding the specific compartmentalization of the entire this compound biosynthetic pathway within Roylea species is not available in the provided search results, it is reasonable to infer, based on the general principles of plant diterpenoid biosynthesis, that the initial steps involving GGPP formation occur in plastids, followed by cyclization catalyzed by diTPSs. Subsequent functionalization by enzymes like P450s is likely to involve membrane-associated compartments, potentially the endoplasmic reticulum.
Chemical Synthesis and Derivatization Strategies for Calyenone Scaffold
Total Synthesis Approaches (If developed for Calyenone or a core labdane (B1241275) scaffold)
While specific details on the total synthesis of this compound were not extensively found in the search results, total synthesis approaches have been developed for other labdane diterpenes that share the core labdane scaffold. These syntheses often involve the stereoselective construction of the trans-decalin system, which is a characteristic feature of labdanes nih.gov.
For instance, total syntheses of labdane diterpene lactones like marrubiin (B191795) and related compounds have been described. These syntheses often utilize key reactions such as the Pauson-Khand reaction to construct the trans-decalin moiety in a stereoselective manner nih.gov. Another example is the total synthesis of galanal A and B, which features a cationic polyene cyclization and a titanocene-mediated radical cyclization for the assembly of the AB ring system and the construction of the all-carbon quaternary center acs.orgacs.org. Enantioselective total synthesis of labdane diterpenes like (-)-manool has also been achieved starting from chiral building blocks nih.gov. The total synthesis of andrographolide, another labdane diterpene, has been accomplished using key transformations such as iridium-catalyzed carbonyl reductive coupling to form the quaternary C4 stereocenter and diastereoselective alkene reduction researchgate.net. These examples demonstrate the methodologies employed in constructing the labdane framework found in compounds like this compound.
Semi-Synthesis of this compound Analogues
Semi-synthesis involves using a naturally occurring compound as a starting material for the synthesis of new analogues. This approach is particularly relevant for natural products like this compound, which are isolated in potentially limited quantities. Semi-synthesis allows for the generation of a library of related compounds to explore structure-activity relationships or improve desirable properties.
While direct semi-synthesis of this compound analogues from this compound was not explicitly detailed, semi-synthesis has been applied to other labdane diterpenes. For example, semi-synthesis of galanal A and B from (+)-sclareolide has been reported acs.org. Semi-synthesis has also been used to prepare labdanes and intermediates from (+)-sclareolide, followed by derivatization psu.edu. Dimeric labdane diterpenes have been synthesized from imbricatolic acid using different linkers nih.gov. These examples highlight the potential for semi-synthetic routes to access this compound analogues starting from readily available labdane precursors. The furan (B31954) ring present in some labdanes, which is also part of the this compound structure, has been a target for semi-synthetic modifications, such as cyclopropanation nih.gov.
Structural Modification and Derivatization Techniques
Structural modification and derivatization techniques are crucial for altering the properties of natural products and generating novel compounds with potentially improved characteristics. These techniques can be applied to the this compound scaffold to explore the impact of different functional groups and stereochemical arrangements on its properties. The general concept of derivatization and structural modification of natural products is a common strategy in drug discovery nih.govresearchgate.net.
Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves converting one functional group into another through various reactions such as substitution, addition, elimination, oxidation, and reduction e-bookshelf.dedeanfrancispress.comimperial.ac.ukscribd.comyoutube.com. Applying FGIs to the this compound scaffold would allow for the modification of existing functional groups (e.g., the acetate (B1210297), ketone, and epoxide moieties) or the introduction of new ones.
For instance, the ketone group in this compound could undergo reduction to an alcohol, or the acetate group could be hydrolyzed to a hydroxyl group. Oxidation reactions could potentially modify hydroxyl groups (if introduced) to ketones or carboxylic acids imperial.ac.uk. These transformations enable the systematic alteration of the molecule's polarity, reactivity, and potential interactions with biological targets. While specific examples of FGIs on this compound were not found, the principles of FGI are broadly applicable to molecules containing common functional groups present in this compound.
Stereoselective Synthesis of Analogues
Stereoselective synthesis is essential for controlling the absolute and relative stereochemistry of a molecule, which is often critical for its biological activity. The labdane scaffold of this compound contains multiple stereocenters. Stereoselective synthetic methods aim to create new stereocenters or control the configuration of existing ones during chemical transformations researchgate.netnih.govnih.gov.
Compound List and PubChem CIDs
Structure Activity Relationship Sar Studies on Calyenone and Analogues
Correlation of Structural Features with Biological Activities
Research on calyenone and its analogues, such as precalyone (B15441685), has indicated a correlation between specific structural features and their observed biological activities, particularly in the context of antitumor effects. Precalyone, a diterpene also isolated from Roylea calycina, has demonstrated antitumor properties against P-388 lymphocytic leukemia in mice. dujps.comresearchgate.netresearchgate.netresearchgate.netitmedicalteam.plbhumipublishing.comnih.gov this compound and precalyone are described as labdane (B1241275) diterpenoids with distinct structural differences, including variations in epoxide rings and double bond positions. researchgate.netdokumen.pub
While specific detailed SAR data explicitly for this compound is limited in the provided results, the observed antitumor activity of precalyone highlights the importance of the diterpenoid skeleton and its associated functional groups for this effect. dujps.comresearchgate.netresearchgate.netresearchgate.netitmedicalteam.plbhumipublishing.comnih.gov Studies on other diterpenoids have shown that structural characteristics, such as the presence of α,β-unsaturated lactone rings or specific functional group substitutions, are crucial for their biological activities, including antitumor and anti-inflammatory effects. scienceopen.comrsc.org For instance, the α,β-unsaturated lactone ring in diterpenoids like triptolide (B1683669) is considered a key pharmacophore for antitumor activity. rsc.org The decalin moiety and modifications at specific positions have also been shown to influence the biological activity of other labdane diterpenoids like andrographolide. digitellinc.com
Given that this compound and precalyone are structurally related labdane diterpenoids, it is likely that specific features within their common labdane core and the variations in their epoxide and unsaturation patterns contribute significantly to their differing or similar biological profiles. researchgate.netdokumen.pub The presence and position of the acetoxy group and the ketone functionality are also likely to play a role in their interaction with biological targets. researchgate.netdokumen.pub
Pharmacophore Identification for Diterpenoid Activity
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger its biological response. researchgate.net For diterpenoids, the identification of pharmacophores is crucial for designing compounds with improved activity and selectivity. scienceopen.com
For labdane diterpenoids like this compound and precalyone, the labdane core structure forms the basic scaffold. researchgate.netdokumen.pub The presence of the epoxide rings and the positions and configurations of double bonds and oxygen-containing functional groups (like the ketone and acetoxy group) are likely to constitute key elements of the pharmacophore responsible for their observed activities, such as antitumor effects. dujps.comresearchgate.netresearchgate.netresearchgate.netitmedicalteam.plbhumipublishing.comnih.govdokumen.pub Further detailed SAR studies, potentially involving the synthesis and evaluation of a series of analogues with targeted modifications, would be necessary to precisely delineate the pharmacophore for this compound and precalyone's activities.
Insights from Analogues (e.g., Precalyone)
The study of analogues is fundamental to SAR, providing insights into how structural modifications impact biological activity. Precalyone, as a naturally occurring analogue of this compound isolated from the same plant source, offers valuable insights into the structural requirements for activity. dujps.comresearchgate.netresearchgate.netthieme-connect.comresearchgate.netthieme-connect.comresearchgate.netnih.gov
Precalyone has been specifically reported to possess antitumor activity against P-388 lymphocytic leukemia, demonstrating up to 143% activity at a certain concentration in mice. researchgate.netresearchgate.netbhumipublishing.comnih.gov this compound is also mentioned in the context of being isolated alongside precalyone from Roylea calycina, and both are listed as diterpenoids with reported antitumor/cytotoxic activity in some sources. researchgate.netdokumen.pub
Comparing the structures of this compound (3-acetoxy-15,16-epoxylabdα-8,13(16)-trien-7-one) and precalyone (3-acetoxy-9,13;15,16-diepoxylabda-14-en-7-one) reveals key differences. researchgate.netdokumen.pub Precalyone has an additional epoxide ring between C-9 and C-13 and a double bond at the C-14 position, whereas this compound has double bonds at the C-8 and C-13(16) positions and a single epoxide ring at C-15,16. researchgate.netdokumen.pub Both compounds share the acetoxy group at C-3 and the ketone at C-7. researchgate.netdokumen.pub
The observed antitumor activity of precalyone, coupled with its structural differences from this compound, suggests that the presence and position of epoxide rings and double bonds within the labdane skeleton are critical determinants of activity. The additional epoxide at C-9,C-13 and the double bond shift in precalyone, compared to the double bonds at C-8 and C-13(16) and the single epoxide in this compound, likely contribute to the differential biological effects or potencies between the two compounds. researchgate.netdokumen.pub Further comparative studies evaluating the activities of both this compound and precalyone side-by-side in various assays would provide more definitive insights into the specific structural features responsible for the observed antitumor activity.
Data Table: Selected Diterpenoids and Activities
| Compound | Source | Activity Reported | Relevant Structural Features |
| This compound | Roylea calycina | Antitumor/Cytotoxic researchgate.netdokumen.pub | Labdane skeleton, 3-acetoxy, 7-ketone, 8,13(16)-diene, 15,16-epoxide researchgate.netdokumen.pub |
| Precalyone | Roylea calycina | Antitumor (P-388 lymphocytic leukemia) researchgate.netresearchgate.netbhumipublishing.comnih.gov | Labdane skeleton, 3-acetoxy, 7-ketone, 14-ene, 9,13;15,16-diepoxide researchgate.netdokumen.pub |
| Triptolide | Tripterygium wilfordii | Antitumor rsc.org | Diterpenoid, α,β-unsaturated lactone ring rsc.org |
| Andrographolide | Andrographis paniculata | Various (e.g., anti-inflammatory, anti-cancer) digitellinc.com | Labdane skeleton, C-ring butenolide, A/B trans-decalin, 3,19-diol digitellinc.com |
Compound Names and PubChem CIDs
Analytical Methodologies for Calyenone Research
Quantitative Analysis in Biological Matrices and Plant Extracts
Quantitative analysis of natural products like Calyenone in biological matrices and plant extracts presents challenges due to the complexity of these samples. Plant extracts contain a diverse array of phytochemicals, while biological matrices (such as blood, urine, or tissue) contain numerous endogenous compounds that can interfere with analysis. Effective quantitative analysis requires selective extraction methods and sensitive detection techniques.
Extraction is a critical initial step. Methanol is a commonly used solvent for the extraction of phytochemicals from plant material. The choice of extraction method and solvent polarity plays a significant role in the yield and composition of the extract, influencing the subsequent quantitative analysis. Sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (for biological matrices) are often employed to isolate the analyte of interest and reduce matrix effects before instrumental analysis.
While specific quantitative data for this compound in biological matrices is limited in the available literature, the principles applied to other natural products and drugs in such matrices would be relevant. Quantitative analysis aims to accurately determine the concentration of this compound, which is crucial for phytochemical profiling of plant sources and any potential future studies involving its biological disposition.
Chromatographic Quantitation Techniques (e.g., HPLC-UV, HPLC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantitation of this compound in complex samples. HPLC offers the resolution needed to separate this compound from co-eluting compounds present in plant extracts or biological matrices. Coupling HPLC with sensitive detectors allows for accurate quantitation.
HPLC-UV: High-Performance Liquid Chromatography coupled with Ultraviolet-Visible (UV-Vis) detection (HPLC-UV) is a widely used method for quantifying compounds that absorb UV or visible light. The principle involves measuring the absorbance of the analyte at a specific wavelength as it elutes from the chromatographic column, and relating this absorbance to its concentration using a calibration curve. While the specific UV absorption characteristics of this compound for quantitative analysis were not detailed in the search results, the presence of chromophores in its diterpenoid structure would likely allow for UV detection at an appropriate wavelength. HPTLC, a planar chromatography technique related to TLC, has been used for preliminary quantitative analysis of diterpenes, including this compound, in Roylea cinerea extract, with visualization under UV light at wavelengths such as 254 nm, 366 nm, and 566 nm. This suggests that this compound exhibits UV activity.
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers higher sensitivity and specificity compared to HPLC-UV, making it particularly valuable for the analysis of complex matrices and for quantifying compounds present at low concentrations. HPLC-MS involves separating compounds by HPLC and then detecting them based on their mass-to-charge ratio using a mass spectrometer. This technique can differentiate compounds with similar retention times but different masses and provides structural information through fragmentation patterns (MS/MS). While specific HPLC-MS methods for this compound quantitation were not found, this technique is widely applied for the quantitative analysis of natural products and other analytes in biological fluids and plant extracts due to its power in handling matrix effects and providing unequivocal identification.
Spectroscopic Quantitation Methods
Spectroscopic methods can also be employed for the quantitative analysis of compounds, either directly or in conjunction with chromatographic separation.
UV-Vis Spectroscopy: As mentioned in the context of HPLC-UV, UV-Vis spectroscopy can be used for quantitative analysis by measuring the absorbance of a compound at its maximum wavelength of absorption (λmax). This method is suitable for pure compounds or simple mixtures after effective separation. The HPTLC visualization under UV light indicates this compound's UV activity, suggesting potential for UV-Vis spectroscopic analysis if isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative analysis (qNMR). qNMR involves comparing the intensity of signals from specific nuclei (commonly ¹H or ¹³C) in the analyte to those of a known internal standard. This technique is particularly useful for the simultaneous quantitation of multiple components in a mixture and does not require a reference standard of the analyte itself if its purity is known. Structural elucidation of this compound has been performed using 1D and 2D NMR spectral data. nih.gov While the search results did not provide specific details on qNMR applied to this compound for quantitative purposes, the availability of detailed NMR data suggests this could be a potential method for its quantitation, especially in relatively pure fractions.
Other spectroscopic techniques, such as Infrared (IR) spectroscopy, are primarily used for functional group identification and structural confirmation rather than routine quantitative analysis of specific compounds in complex matrices.
Future Perspectives and Research Frontiers for Calyenone
Unexplored Biosynthetic Enzyme Characterization
A fundamental aspect of harnessing the full potential of calyenone lies in elucidating its biosynthetic pathway. Like many complex natural products, this compound is likely assembled through a series of enzymatic reactions. Identifying and characterizing these enzymes is a critical step towards understanding its natural production and enabling biotechnological applications.
Key Research Objectives:
Identification of Core Biosynthetic Genes: The initial focus will be on identifying the gene cluster responsible for this compound biosynthesis in its source organism. This can be achieved through genome mining and comparative genomics, looking for sequences homologous to known terpene synthase and cytochrome P450 monooxygenase genes, which are commonly involved in the biosynthesis of such compounds. frontiersin.org
Functional Characterization of Enzymes: Once candidate genes are identified, their protein products must be expressed and functionally characterized. This involves in vitro assays with putative precursor molecules to confirm their specific roles in the this compound biosynthetic pathway. Key enzyme classes to investigate would include:
Terpene Synthases: Responsible for constructing the fundamental carbon skeleton of this compound from simple isoprenoid precursors like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). nih.govrug.nl
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are likely responsible for the various oxidative modifications that decorate the core scaffold of this compound, contributing to its structural complexity and bioactivity. frontiersin.org
Other Modifying Enzymes: Additional enzymes such as dehydrogenases, reductases, or transferases may also play a role in the final tailoring steps of this compound biosynthesis.
Potential Impact:
A thorough understanding of the biosynthetic machinery of this compound will not only provide insights into its natural production but also furnish a toolbox of novel enzymes for synthetic biology applications.
| Enzyme Class | Putative Function in this compound Biosynthesis | Common Precursors/Substrates |
| Terpene Synthase | Formation of the core carbon skeleton | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |
| Cytochrome P450s | Oxidative modifications (e.g., hydroxylation, epoxidation) | Terpene intermediates |
| Dehydrogenases | Introduction of double bonds | Hydroxylated intermediates |
| Transferases | Addition of functional groups (e.g., glycosyl, methyl) | Core this compound scaffold |
De Novo Synthesis Pathway Development
The ability to produce this compound on a larger scale is crucial for extensive preclinical and clinical studies. De novo synthesis, the construction of the molecule from simple, readily available starting materials, offers a promising alternative to reliance on its natural source, which may be limited and unsustainable. researchgate.netwikipedia.org
Key Research Strategies:
Retrosynthetic Analysis: A critical first step is the development of a robust retrosynthetic strategy. This involves conceptually breaking down the complex structure of this compound into simpler, commercially available building blocks.
Methodology Development: The synthesis of this compound will likely require the development of novel and efficient chemical reactions to construct its unique structural motifs with high stereoselectivity.
Pathway Reconstruction in a Heterologous Host: An alternative to total chemical synthesis is the reconstruction of the this compound biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.net This synthetic biology approach leverages the characterized biosynthetic enzymes to produce this compound from simple carbon sources.
Expected Outcomes:
The successful development of a de novo synthesis pathway for this compound will ensure a reliable and scalable supply of the compound for further research and development. It will also open up possibilities for the production of novel analogs through metabolic engineering.
Advanced Structural Diversification for Enhanced Bioactivity
While natural this compound exhibits promising bioactivity, it is likely that its therapeutic properties can be further enhanced through structural modification. A systematic exploration of the structure-activity relationship (SAR) is essential to identify key pharmacophores and guide the design of more potent and selective analogs. mdpi.comnih.gov
Approaches to Structural Diversification:
Semisynthesis: This approach involves the chemical modification of the natural this compound scaffold. It allows for the rapid generation of a library of derivatives with modifications at various positions.
Late-Stage Functionalization: This powerful strategy focuses on modifying the complex this compound core in the final steps of a synthetic sequence, enabling the introduction of a wide range of functional groups. nih.gov
Divergent Total Synthesis: A highly efficient approach where a common intermediate in a total synthesis pathway can be elaborated into a variety of structurally distinct analogs. encyclopedia.pubnih.gov
Combinatorial Biosynthesis: By expressing the this compound biosynthetic genes in different combinations with genes from other natural product pathways, it may be possible to generate novel "unnatural" natural products with altered bioactivities.
Table of Potential Modifications and Their Rationale:
| Modification Site | Type of Modification | Potential Impact on Bioactivity |
| Hydroxyl groups | Esterification, Etherification, Glycosylation | Improved solubility, altered pharmacokinetic properties, new target interactions |
| Carbonyl groups | Reduction, Reductive amination | Altered polarity, introduction of new functional groups for further modification |
| Alkene moieties | Epoxidation, Dihydroxylation, Hydrogenation | Changes in conformation and reactivity, potential for new interactions |
| Core scaffold | Ring expansion/contraction, Rearrangements | Exploration of novel chemical space, potential for entirely new bioactivities |
Integration of Omics Technologies in Mechanistic Research
To fully understand the therapeutic potential of this compound and its derivatives, it is crucial to elucidate their molecular mechanisms of action. The integration of various "omics" technologies provides a powerful, unbiased approach to identify the cellular pathways and molecular targets modulated by these compounds. maxapress.comnih.govnih.gov
Omics Strategies for Mechanistic Elucidation:
Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with this compound, researchers can identify the signaling pathways and cellular processes that are affected.
Proteomics: This technology allows for the global analysis of protein expression and post-translational modifications, providing insights into the direct protein targets of this compound and its downstream effects.
Metabolomics: By profiling the changes in cellular metabolites upon this compound treatment, it is possible to understand its impact on cellular metabolism and identify key metabolic nodes that are perturbed.
Chemoproteomics: This approach utilizes chemical probes based on the this compound scaffold to directly identify its protein binding partners within the cell.
Data Integration and Pathway Analysis:
The true power of these technologies lies in the integration of their datasets. By combining transcriptomic, proteomic, and metabolomic data, a comprehensive picture of the cellular response to this compound can be constructed, leading to the identification of its primary molecular targets and a deeper understanding of its mechanism of action. ijpsr.comfrontiersin.org This knowledge is invaluable for optimizing its therapeutic efficacy and minimizing potential side effects.
Q & A
Q. What are the optimal synthetic conditions for maximizing Calyenone’s yield and purity?
To determine optimal conditions, systematically vary parameters such as temperature, solvent polarity, catalyst type, and reaction time. Use Design of Experiments (DoE) frameworks to identify interactions between variables. Characterize products via NMR, HPLC, and mass spectrometry to quantify purity and validate structural integrity. Report detailed protocols to ensure reproducibility .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Employ a multi-technique approach:
- Structural analysis : X-ray crystallography for absolute configuration, NMR (¹H/¹³C, 2D-COSY) for functional groups .
- Physicochemical properties : Measure solubility (HPLC in varied solvents), stability (thermal gravimetric analysis), and partition coefficients (logP via shake-flask method) . Include raw data and calibration curves in supplementary materials .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Use LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Validate methods for linearity, limit of detection (LOD), and recovery rates. Compare results across multiple batches to assess reproducibility .
Q. How can researchers ensure the reproducibility of this compound’s reported biological activity?
Standardize assay conditions:
- Use identical cell lines/passage numbers.
- Include positive/negative controls in each experiment.
- Report IC₅₀ values with 95% confidence intervals and p-values from triplicate experiments .
Advanced Research Questions
Q. How can contradictions in this compound’s bioactivity data across studies be systematically resolved?
Conduct a meta-analysis to identify variables causing discrepancies:
Q. What experimental strategies can elucidate this compound’s mechanism of action at the molecular level?
Combine orthogonal approaches:
Q. How should researchers design studies to address this compound’s potential off-target effects?
Implement high-throughput screening panels (e.g., Eurofins SafetyScreen44) to assess selectivity. Use computational docking to predict off-target binding and validate with radioligand displacement assays . Include dose-response curves for all major targets .
Q. What methodologies are effective for analyzing this compound’s stability under physiological conditions?
Simulate physiological environments (e.g., PBS at pH 7.4, human liver microsomes) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics. Cross-validate with accelerated stability studies (e.g., 40°C/75% humidity) .
Q. How can researchers reconcile discrepancies in this compound’s pharmacokinetic parameters between animal models and humans?
Apply allometric scaling to adjust for metabolic rate differences. Validate with physiologically based pharmacokinetic (PBPK) modeling. Compare AUC, Cmax, and clearance rates across species, accounting for protein binding and tissue distribution .
Q. What strategies are recommended for optimizing this compound derivatives to enhance potency or reduce toxicity?
Use structure-activity relationship (SAR) studies with systematic substitutions at key functional groups. Prioritize derivatives using in silico ADMET predictions (e.g., SwissADME). Validate top candidates in tiered toxicity assays (e.g., Ames test, hERG inhibition) .
Methodological Frameworks
- Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
- Literature Review : Use systematic search strategies (e.g., PRISMA guidelines) across PubMed, SciFinder, and patent databases. Track citation networks to identify seminal studies .
- Ethical Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including raw data deposition in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
